Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Description
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉BrO₄. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is characterized by its unique structure, which includes a bromine atom and a dioxine ring, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCQDGOXMZBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726425 | |
| Record name | Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823225-66-7 | |
| Record name | Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Dihydroxybenzoate Derivatives
The most widely reported method involves cyclizing methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane under basic conditions (Scheme 1):
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
2,3-Dihydroxybenzoic acid is refluxed in methanol with concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13 ).
Step 2: Cyclization with 1,2-Dibromoethane
Methyl 2,3-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in acetone using potassium carbonate as a base. The reaction proceeds via a nucleophilic substitution mechanism, forming the 1,4-dioxane ring and yielding methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ).
| Parameter | Condition |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | Reflux (56°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (estimated) |
Alternative Cyclization Approaches
Source highlights solvent-dependent regioselectivity in analogous heterocycle synthesis. Polar aprotic solvents (e.g., DMF) favor O-alkylation, while nonpolar solvents may promote side reactions. For benzodioxines, acetone optimally balances reactivity and selectivity.
Regioselective Bromination of the Benzodioxane Core
Electrophilic Aromatic Substitution
Bromination of methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃). The methyl ester directs bromination to position 8, meta to the carbonyl group (Scheme 2).
| Parameter | Condition |
|---|---|
| Brominating Agent | Br₂ (1.1 equiv) |
| Catalyst | FeBr₃ (0.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–4 hours |
| Yield | 50–65% (estimated) |
Mechanistic Insight : The ester group deactivates the ring, favoring electrophilic attack at position 8 due to combined electronic effects from the dioxane oxygens and the ester.
Nitration-Reduction-Bromination Sequence
Source reports nitration at position 8 using HNO₃/CF₃COOH, followed by reduction to an amine and Sandmeyer bromination. While迂回, this pathway offers precise regiocontrol:
- Nitration : Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate → 8-nitro derivative (16 ).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) → 8-amino derivative (18 ).
- Diazotization and Bromination : NaNO₂/HBr → diazonium salt, treated with CuBr → 8-bromo product.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 2.4 Hz, 1H, H-6), 7.12 (d, J = 2.4 Hz, 1H, H-7), 4.40–4.25 (m, 4H, dioxane CH₂), 3.90 (s, 3H, COOCH₃).
- ¹³C NMR : δ 166.8 (COOCH₃), 148.2 (C-8), 123.5 (C-5), 117.9 (C-6), 64.8 (dioxane OCH₂), 52.1 (COOCH₃).
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dioxine ring can be oxidized to form more complex structures.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives from the ester group.
Scientific Research Applications
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical agents due to its unique structure.
Industry: As an intermediate in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is not well-documented. its structure suggests that it may interact with biological molecules through its bromine atom and dioxine ring, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate its exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Methyl 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Methyl 8-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Uniqueness
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. Its dioxine ring also provides a stable framework for further functionalization .
Biological Activity
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a heterocyclic compound with significant potential in pharmacological research. Its unique structural features, including the presence of a bromine atom and a dioxine ring, suggest various biological activities that warrant detailed investigation.
- Molecular Formula : C₁₀H₉BrO₄
- Molecular Weight : 273.08 g/mol
- CAS Number : 823225-66-7
- IUPAC Name : Methyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
The exact mechanism of action for this compound remains largely unexplored. However, its structure suggests potential interactions with biological molecules that could influence enzyme activities or receptor binding. The bromine atom may facilitate nucleophilic substitutions or participate in radical reactions, which can alter biological pathways.
Antitumor Activity
The compound's structural relatives have shown promising antitumor activity against various cancer cell lines. For instance, derivatives of dioxine compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . Although specific studies on this compound are lacking, its chemical framework suggests it could possess similar properties.
Enzyme Inhibition
This compound may act as an enzyme inhibitor due to its ability to interact with active sites through its bromine substituent. Compounds with similar structures have been investigated for their inhibitory effects on kinases involved in cancer progression . Further research is necessary to elucidate specific enzyme targets.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds provide insights into its potential biological activities.
- Antidepressant Studies : Research involving benzoxazole derivatives highlighted significant antidepressant-like effects linked to serotonin receptor modulation.
- Antitumor Research : Investigations into structurally similar dioxines revealed cytotoxicity against multiple cancer cell lines and suggested mechanisms involving apoptosis induction.
- Enzyme Inhibition Studies : Compounds with brominated dioxine structures have shown promise as inhibitors of critical kinases in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
